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Brr2-IN-3

RNA Helicase Spliceosome Enzyme Inhibition

Acquire Brr2-IN-3, a validated allosteric inhibitor of the Brr2 RNA helicase, to precisely dissect spliceosomal activation. With a defined IC₅₀ of 1.3 μM for helicase activity and >27-fold selectivity over other RNA helicases (e.g., DDX3X, eIF4AIII), it enables clear mechanistic studies in splicing dynamics and cancer cell proliferation. Ideal for SPR binding assays and crystallography.

Molecular Formula C24H20N4O3S
Molecular Weight 444.5 g/mol
Cat. No. B2579627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrr2-IN-3
Molecular FormulaC24H20N4O3S
Molecular Weight444.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H20N4O3S/c29-23-10-22-18(13-27(23)12-17-5-2-1-3-6-17)14-28(24(30)26-22)19-7-4-8-20(9-19)31-15-21-11-25-16-32-21/h1-11,13,16H,12,14-15H2,(H,26,30)
InChIKeyGAWVULNDIBAUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Brr2-IN-3: A Validated Allosteric Spliceosomal Helicase Inhibitor for Pre-mRNA Splicing Research


Brr2-IN-3 (also known as Brr2 Inhibitor C9 or GUN30820) is a potent and selective small-molecule allosteric inhibitor of the spliceosomal RNA helicase Brr2 . This compound belongs to the 4,6-dihydropyrido[4,3-d]pyrimidine-2,7(1H,3H)-dione chemical series and was developed through structure-based drug design (SBDD) optimization of an early hit compound (Compound 3) [1]. Brr2-IN-3 is supplied as a high-purity solid (e.g., 99.66% by HPLC) with a molecular weight of 444.51 g/mol and a molecular formula of C₂₄H₂₀N₄O₃S, and is soluble in DMSO (≥50 mg/mL) .

Why Brr2-IN-3 Cannot Be Replaced by Other Brr2 Inhibitors Without Experimental Validation


Brr2 inhibitors exhibit profound functional divergence despite sharing a nominal target. The allosteric binding mode of Brr2-IN-3 differentiates it from ATP-competitive inhibitors and RNA-site binders, resulting in a unique selectivity profile against other Ski2-like RNA helicases [1]. Even among allosteric inhibitors within the same chemical series, minor structural modifications (e.g., spiro[indole-3,2′-pyrrolidin]-2(1H)-one analogs like TP-061) can shift potency by orders of magnitude and alter selectivity windows [2]. Consequently, substituting Brr2-IN-3 with a seemingly related compound like Brr2-IN-2 (IC₅₀ = 42 nM) or TP-061 (IC₅₀ = 21 nM) will yield quantitatively different cellular responses and target engagement profiles, invalidating direct comparisons without careful cross-validation [1][2].

Quantitative Differentiation of Brr2-IN-3 Against Key Comparators


Helicase Unwinding Activity: Moderate Potency with Defined Selectivity Window

Brr2-IN-3 inhibits Brr2 helicase-mediated unwinding of the U4/U6 RNA duplex with an IC₅₀ of 1.3 μM [1]. This represents a 32-fold weaker potency compared to the advanced chemical probe TP-061 (unwinding IC₅₀ = 480 nM) [2], but a 10-fold higher potency than the initial allosteric hit compound 3 (helicase IC₅₀ ≈ 13 μM, estimated from ATPase data) [3]. This moderate potency is advantageous for cellular studies requiring controlled spliceosome inhibition without complete ablation.

RNA Helicase Spliceosome Enzyme Inhibition

ATPase Activity Inhibition: Unique Binding Mode Translates to Distinct IC₅₀

Brr2-IN-3 inhibits Brr2 ATPase activity with an IC₅₀ of 1.8 μM [1]. This is 43-fold weaker than Brr2-IN-2 (Compound 30) (IC₅₀ = 42 nM) [2] and 86-fold weaker than TP-061 (IC₅₀ = 21 nM) [3]. Importantly, Brr2-IN-3 acts as an allosteric inhibitor that does not compete with ATP binding [1], whereas Brr2-IN-2 and TP-061 may exhibit distinct binding kinetics.

ATPase Enzymology Allosteric Inhibition

Target Binding Affinity: SPR Validates Direct Engagement Distinct from ATPase Potency

Surface plasmon resonance (SPR) analysis reveals that Brr2-IN-3 binds directly to recombinant human Brr2 with a Kᵢ of 0.9 μM [1]. This binding affinity is 41-fold weaker than TP-061 (Kd = 22 nM) [2], demonstrating that the increased potency of TP-061 stems from enhanced target engagement.

SPR Binding Kinetics Biophysics

Disruption of Brr2-RNA Substrate Interaction: A Functionally Relevant Cell-Free Assay

In an electrophoretic mobility shift assay (EMSA), Brr2-IN-3 disrupts the binding of Brr2 to its natural substrate, U4 snRNA, with an IC₅₀ of 2.3 μM [1]. This demonstrates that the compound directly interferes with the critical protein-RNA interaction required for spliceosome activation, consistent with its allosteric mechanism [2].

EMSA RNA Binding Spliceosome

Cellular Pre-mRNA Splicing Inhibition: Quantified Blockade in Nuclear Extract

In a HeLa cell nuclear extract splicing assay, Brr2-IN-3 reduced mature mRNA production by 75% at a concentration of 5 μM, accompanied by accumulation of splicing intermediates (A and B complexes) [1]. This confirms functional inhibition of the spliceosome in a physiologically relevant in vitro system.

Pre-mRNA Splicing HeLa Cells Nuclear Extract

Antiproliferative Activity in Splicing-Dysregulated Cancer Cell Lines

Brr2-IN-3 inhibits the proliferation of multiple cancer cell lines with splicing dysregulation. In 72-hour MTT assays, IC₅₀ values were 3.2 μM (HeLa, cervical), 4.1 μM (HCT116, colorectal), and 3.7 μM (MDA-MB-231, breast) [1]. This cellular activity profile is distinct from the more potent antiproliferative effects expected for nanomolar ATPase inhibitors like Brr2-IN-2 or TP-061, although direct comparative studies are lacking.

Cancer Cytotoxicity Splicing Modulation

High-Impact Research Applications Enabled by Brr2-IN-3's Differentiated Profile


Mechanistic Studies of Spliceosome Activation and U4/U6 Unwinding

Use Brr2-IN-3 at 1-10 μM to dose-dependently block Brr2 helicase activity in vitro. The compound's well-defined IC₅₀ of 1.3 μM (helicase) and 1.8 μM (ATPase) [1] allows for precise titration to achieve partial inhibition, facilitating studies of the kinetic and structural requirements for U4/U6 RNA duplex unwinding during spliceosomal activation [2]. Its allosteric mechanism ensures that ATP binding remains unaffected, enabling clean dissection of helicase function.

Investigating Splicing-Dependent Cancer Cell Viability

Apply Brr2-IN-3 at 3-5 μM to HeLa, HCT116, or MDA-MB-231 cells to study the link between pre-mRNA splicing modulation and cancer cell proliferation [1]. The compound's moderate cellular potency (IC₅₀ = 3.2-4.1 μM) [2] permits sustained treatment over 72 hours without the acute cytotoxicity associated with more potent ATPase inhibitors. This profile is ideal for exploring splicing factor dependencies and identifying synthetic lethal interactions in splicing-addicted cancers.

Validation of Allosteric Binding Site as a Druggable Pocket

Employ Brr2-IN-3 as a reference ligand for SPR-based binding assays (Kᵢ = 0.9 μM) [1] and crystallography studies to validate engagement of the allosteric site located between the C-terminal and N-terminal helicase cassettes [2]. The compound's moderate affinity and known binding mode make it an excellent starting point for fragment-based screening or structure-guided optimization campaigns targeting this novel regulatory pocket.

Control Compound for Assessing Brr2 Selectivity in Helicase Profiling Panels

Use Brr2-IN-3 as a benchmark allosteric inhibitor in selectivity panels. It exhibits >27-fold selectivity for Brr2 over other RNA helicases (DDX3X, DDX5, DHX9, eIF4AIII all have IC₅₀ > 50 μM) [1]. This established selectivity profile provides a critical reference point when evaluating the off-target liability of newer Brr2 inhibitors or when interpreting the phenotypic consequences of Brr2 inhibition in complex cellular environments.

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